(5-Chloro-6-fluoropyridin-3-yl)methanol (5-Chloro-6-fluoropyridin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13518070
InChI: InChI=1S/C6H5ClFNO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2
SMILES: C1=C(C=NC(=C1Cl)F)CO
Molecular Formula: C6H5ClFNO
Molecular Weight: 161.56 g/mol

(5-Chloro-6-fluoropyridin-3-yl)methanol

CAS No.:

Cat. No.: VC13518070

Molecular Formula: C6H5ClFNO

Molecular Weight: 161.56 g/mol

* For research use only. Not for human or veterinary use.

(5-Chloro-6-fluoropyridin-3-yl)methanol -

Specification

Molecular Formula C6H5ClFNO
Molecular Weight 161.56 g/mol
IUPAC Name (5-chloro-6-fluoropyridin-3-yl)methanol
Standard InChI InChI=1S/C6H5ClFNO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2
Standard InChI Key CNMRJFMSRQTIQI-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1Cl)F)CO
Canonical SMILES C1=C(C=NC(=C1Cl)F)CO

Introduction

(5-Chloro-6-fluoropyridin-3-yl)methanol is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms in its structure. This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to the significant impact of halogen atoms on its chemical reactivity and biological activity .

Synthesis of (5-Chloro-6-fluoropyridin-3-yl)methanol

The synthesis of this compound typically involves multiple steps, including chlorination and fluorination processes. A common synthetic route is through the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions.

Synthesis Steps

  • Starting Material: 5-Chloro-2,3,6-trifluoropyridine

  • Reaction Conditions: Controlled temperatures and pH levels to optimize yields

  • Reagents: Various, depending on the specific reaction pathway

Chemical Reactions and Applications

(5-Chloro-6-fluoropyridin-3-yl)methanol can participate in several types of chemical reactions, including nucleophilic substitution and addition reactions. The presence of electronegative halogens influences its reactivity, making it suitable for further derivatization in synthetic pathways.

Reaction Types

Reaction TypeDescription
Nucleophilic SubstitutionReplacement of halogen atoms with nucleophiles
Addition ReactionsAddition of molecules to the pyridine ring

Applications

  • Medicinal Chemistry: Potential use in drug synthesis due to its reactivity and biological activity.

  • Agrochemicals: Possible applications in pesticide development.

Suppliers and Availability

(5-Chloro-6-fluoropyridin-3-yl)methanol is available from specialized chemical suppliers such as EvitaChem and Parchem, where detailed product specifications and safety data sheets can be obtained .

Suppliers

  • EvitaChem

  • Parchem

  • CymitQuimica

These suppliers offer the compound for laboratory use, providing necessary documentation for handling and storage.

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